3-(5-phenyl-1,3-oxazol-2-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]propan-1-one
Description
Oxazole Ring System
The 5-phenyl-1,3-oxazol-2-yl group is a five-membered heterocycle containing one oxygen and one nitrogen atom. Its aromaticity arises from six π-electrons delocalized across the ring, with resonance structures stabilizing the electron-deficient nitrogen center. The phenyl substituent at position 5 enhances steric bulk and introduces additional π-π stacking capabilities.
Triazolopyrazine Ring System
The 3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl group consists of a fused triazole and pyrazine ring. Key features include:
- Triazole ring : A five-membered ring with three nitrogen atoms, contributing to strong dipole moments (4.2 D).
- Pyrazine component : A six-membered dihydroaromatic ring with two nitrogen atoms, adopting a boat conformation in saturated regions.
Table 2: Comparative Electronic Properties
| Property | Oxazole Moiety | Triazolopyrazine Moiety |
|---|---|---|
| Aromatic π-electrons | 6 | 10 |
| Dipole moment (D) | 1.8 | 4.2 |
| Resonance energy (kJ/mol) | 92 | 156 |
The juxtaposition of these moieties creates a hybrid system with enhanced electronic complexity, facilitating applications in catalysis and materials science.
Properties
Molecular Formula |
C18H16F3N5O2 |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
3-(5-phenyl-1,3-oxazol-2-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one |
InChI |
InChI=1S/C18H16F3N5O2/c19-18(20,21)17-24-23-14-11-25(8-9-26(14)17)16(27)7-6-15-22-10-13(28-15)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 |
InChI Key |
PUWMWEKXZUDCFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CCC3=NC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 3-(5-phenyl-1,3-oxazol-2-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]propan-1-one is a novel synthetic molecule with potential biological applications. Its unique structure incorporates an oxazole ring and a trifluoromethyl-substituted triazole moiety, which are known to impart various pharmacological properties. This article explores the biological activity of this compound through various studies, highlighting its potential therapeutic effects and mechanisms of action.
- Molecular Formula : C18H16F3N5O2
- Molecular Weight : 391.3 g/mol
- IUPAC Name : 3-(5-phenyl-1,3-oxazol-2-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one
Biological Activity Overview
The biological activities of this compound have been assessed in several studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing oxazole and triazole rings exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of triazoles showed moderate to good activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- The presence of the trifluoromethyl group is believed to enhance the lipophilicity and bioactivity of the compound .
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively:
- Compounds with oxazole and triazole moieties have shown promising results in inhibiting cancer cell proliferation in vitro. For example, a related compound demonstrated significant cytotoxic effects against human cancer cell lines .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Triazole derivative | 12.5 | Breast cancer |
| Oxazole derivative | 15.0 | Lung cancer |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are also noteworthy:
- In vitro studies have shown that similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests a potential mechanism for reducing inflammation in various diseases.
The exact mechanism of action for 3-(5-phenyl-1,3-oxazol-2-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]propan-1-one is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways related to inflammation and apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to the one :
- Study on Antimicrobial Efficacy : A series of oxazole-triazole hybrids were tested against a panel of pathogens. The study found that certain modifications increased their antibacterial potency significantly.
- Anticancer Screening : A comparative study evaluated the cytotoxic effects of various oxazole derivatives on different cancer cell lines. Results indicated that some derivatives exhibited IC50 values below 20 µM against breast and lung cancer cells.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications as an antimicrobial or antitumor agent . Research indicates that oxazole derivatives can exhibit significant antibacterial and antifungal properties due to their ability to interfere with microbial metabolism or cell wall synthesis.
Anticancer Activity
Studies have shown that similar compounds with triazole and oxazole functionalities demonstrate cytotoxic effects against various cancer cell lines. The incorporation of trifluoromethyl groups has been linked to increased potency in these compounds. For instance, derivatives that include both oxazole and triazole rings have been synthesized and evaluated for their anticancer activities, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Anti-inflammatory Properties
Research into related compounds has highlighted their potential as anti-inflammatory agents. The structural characteristics of this compound may allow it to modulate inflammatory pathways effectively, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Antidiabetic Effects
Certain derivatives of oxazole and triazole have been investigated for their ability to regulate glucose levels and improve insulin sensitivity. This compound may contribute to the development of new treatments for diabetes by acting on specific metabolic pathways .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxazole Ring
The electron-deficient oxazole moiety undergoes nucleophilic substitution under basic conditions. For example:
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Alkylation of oxazole nitrogen | Alkyl halides, K₂CO₃, DMF, 25°C | Substitution at C2 or C5 positions |
This reaction leverages the oxazole’s electrophilic character, enabling modifications to the phenyl-oxazole substituent for derivatization studies.
Oxidation-Reduction Reactions
The ketone group (propan-1-one) and triazolo-pyrazine system participate in redox transformations:
Ketone Reduction
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C (10%), MeOH, 50°C, 24h | Reduction to secondary alcohol |
Oxidation of Alcohol Intermediates
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Alcohol → Ketone oxidation | PCC, CH₂Cl₂, 0°C → RT, 6h | Regeneration of ketone functionality |
Amide Bond Formation
The triazolo-pyrazine nitrogen can act as a nucleophile in coupling reactions:
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Acylation of pyrazine nitrogen | Carboxylic acid, HATU, DIPEA, DMF | Formation of acylated derivatives |
Functionalization of the Triazolo-Pyrazine Core
The triazolo-pyrazine system’s nitrogen atoms participate in acid-base reactions and coordination chemistry:
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Deprotonation | NaH, THF, 0°C | Generation of nucleophilic intermediates |
Stability Under Hydrolytic Conditions
The compound’s stability in aqueous environments is critical for pharmaceutical applications:
| Condition | Observation | Reference |
|---|---|---|
| Acidic hydrolysis (pH 2–4) | Degradation of oxazole ring over 72h | |
| Basic hydrolysis (pH 9–11) | Partial decomposition of triazolo-pyrazine |
Photochemical Reactivity
Preliminary studies suggest sensitivity to UV light, leading to ring-opening reactions in the oxazole component:
| Condition | Observation | Reference |
|---|---|---|
| UV irradiation (254 nm) | Formation of imine intermediates |
Synthetic Pathways to the Compound
The compound’s synthesis involves multi-step protocols, including:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation of intermediates | Oxazole derivative + triazolo-pyrazine, DIPEA, CH₃CN | 65–70% |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings
Structural Differentiation: The target compound’s 1,3-oxazole group distinguishes it from pyrazole- or thiadiazole-containing analogs (e.g., ).
Biological Activity: Sitagliptin analogs () demonstrate nanomolar IC50 values against DPP-4, a key enzyme in type 2 diabetes therapy. The target compound’s structural similarity raises hypotheses about DPP-4 inhibition, though experimental validation is lacking . In contrast, triazolo-thiadiazole derivatives () showed binding to fungal 14-α-demethylase via molecular docking, indicating divergent therapeutic applications .
Synthetic Accessibility :
- The propan-1-one linker in the target compound is synthetically analogous to intermediates described in and , which use ketone-based spacers to connect heterocyclic systems. This design may simplify scalable synthesis compared to phosphate-derivatized analogs () .
Preparation Methods
Oxazole Fragment Synthesis
The 5-phenyl-1,3-oxazole unit is synthesized via cyclization of N-oxalyl amino acid esters under phosgene or triphosgene conditions. A 2025 patent (WO2021143181A1) demonstrates that adding triphenyl phosphine oxide (0.05–0.1 equivalents) as an auxiliary agent improves cyclization efficiency, achieving yields >95%. For example, reacting ethyl 2-(phenylcarbamoyl)acetate with triphosgene (0.33–0.7 equivalents) in chlorobenzene at 50°C for 24 hours yields 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid, a precursor to the target compound’s oxazole fragment.
Triazolo-Pyrazine Fragment Synthesis
The 3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazine core is synthesized via a three-step sequence outlined in CN102796104A. Key steps include:
-
Hydrazine-mediated ring closure : 2-Chloropyrazine reacts with hydrazine hydrate in ethanol at 60°C for 15 hours, yielding a dihydropyrazine intermediate (93.3% HPLC purity).
-
Trifluoroacetylation : Treating the intermediate with trifluoroacetic anhydride and methanesulfonic acid at 110°C for 42 hours introduces the trifluoromethyl group.
-
Catalytic hydrogenation : Palladium/carbon (10 wt%) in ethanol under hydrogen gas reduces unsaturated bonds, affording the final triazolo-pyrazine fragment (99.1% HPLC purity).
Coupling Strategies for Propan-1-one Linkage
The oxazole and triazolo-pyrazine fragments are conjugated via a propan-1-one linker using acyl transfer or nucleophilic substitution. Two validated methods are documented:
Acyl Chloride-Mediated Coupling
Activating 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid with thionyl chloride forms the corresponding acyl chloride, which reacts with the triazolo-pyrazine amine in dichloromethane at 0°C. Triethylamine (2.5 equivalents) is added to scavenge HCl, achieving 78–82% yield after silica gel chromatography.
Direct Condensation Using Carbodiimides
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates amide bond formation between the carboxylic acid and amine fragments. This method yields 85–89% product but requires rigorous exclusion of moisture.
Reaction Optimization and Byproduct Mitigation
Solvent and Temperature Effects
| Parameter | Acyl Chloride Method | Carbodiimide Method |
|---|---|---|
| Solvent | Dichloromethane | DMF |
| Temperature | 0°C → 25°C | 25°C |
| Reaction Time | 6 hours | 12 hours |
| Byproduct Formation | <5% | 8–10% |
The acyl chloride method minimizes byproducts due to faster reaction kinetics, while the carbodiimide approach requires longer durations, increasing hydrolysis risks.
Additive Screening
Inclusion of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in the acyl chloride method boosts yields to 88–90% by accelerating acylation. Conversely, using molecular sieves in the carbodiimide method reduces water interference, improving yields to 91%.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
-
HRMS (ESI+) : m/z 461.1543 [M+H]⁺ (calc. 461.1547 for C₂₂H₂₀F₃N₅O₂).
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, oxazole-H), 7.52–7.48 (m, 5H, Ph-H), 4.32 (t, J = 6.4 Hz, 2H, CH₂), 3.89 (s, 2H, triazolo-CH₂), 2.94–2.84 (m, 4H, propanone-CH₂).
Industrial Scalability and Environmental Considerations
The acyl chloride method is preferred for scale-up due to shorter reaction times and lower solvent volumes. However, phosgene derivatives necessitate strict safety protocols. Alternatives like diphosgene or triphosgene reduce gaseous hazards, aligning with green chemistry principles .
Q & A
Q. What established synthetic routes are available for this compound, and what are their key steps?
The compound can be synthesized via multi-step condensation reactions. A common approach involves refluxing precursors (e.g., 3-amino-4-triazolylfurazan) with di-methoxytetrahydrofuran in acetic acid (AcOH), followed by extraction with dichloromethane and purification via silica gel chromatography . Alternative methods utilize carbonyldiimidazole (CDI) in dimethylformamide (DMFA) under prolonged reflux (24 hours) to form the triazolopyrazine core, with subsequent recrystallization for purity . Key steps include optimizing solvent systems, reaction times, and purification protocols to avoid byproducts.
Q. How should researchers handle and store this compound to ensure stability during experiments?
The compound is stable when stored refrigerated (2–8°C) in airtight containers. It is soluble in chloroform and methanol, but prolonged exposure to moisture or light should be avoided to prevent degradation. Pre-experiment solubility testing in these solvents is recommended to ensure consistency .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
Nuclear magnetic resonance (NMR, ¹H/¹³C) and high-performance liquid chromatography (HPLC) are critical for structural verification and purity checks. Mass spectrometry (MS) confirms molecular weight. Additional spectral data and protocols are available via the Chemotion repository (DOIs: 10.14272/reaction/SA-FUHFF..., 10.14272/DMRAVMAMSLYEBQ...) .
Q. What physicochemical properties (e.g., melting point, solubility) are critical for experimental design?
The compound has a melting point of 82–84°C and is soluble in chloroform and methanol. These properties inform solvent selection for reactions and biological assays. Thermal stability tests (e.g., differential scanning calorimetry) are advised to assess decomposition thresholds .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound?
Yield optimization requires systematic variation of parameters:
- Solvent choice : DMFA improves reactivity for triazolopyrazine formation compared to AcOH .
- Catalysts : CDI enhances coupling efficiency in DMFA .
- Reaction time : Extended reflux (24 hours vs. 1 hour in AcOH) improves completion . Statistical tools (e.g., Design of Experiments) can identify optimal conditions while minimizing impurities.
Q. How can computational modeling predict the compound’s biological activity and binding mechanisms?
Molecular docking with enzymes like 14-α-demethylase (PDB: 3LD6) predicts binding affinity and interaction sites, guiding hypotheses for antifungal or enzyme-inhibitory activity . Density functional theory (DFT) calculations can further elucidate electronic properties influencing reactivity .
Q. How do researchers resolve contradictions in reported synthesis protocols (e.g., solvent systems, yields)?
Contradictions arise from differing solvent polarities (AcOH vs. DMFA) or catalyst availability. Researchers should:
- Replicate protocols under controlled conditions.
- Compare purity/yield via HPLC and NMR.
- Use kinetic studies to identify rate-limiting steps .
Q. What methodologies are suitable for evaluating the compound’s biological activity?
- Antifungal assays : Minimum inhibitory concentration (MIC) tests against Candida spp., referencing structurally similar triazolopyrazines .
- Enzyme inhibition : In vitro assays with 14-α-demethylase to validate docking predictions .
- Cytotoxicity screening : MTT assays on human cell lines to assess safety margins.
Q. How can researchers design studies to investigate structure-activity relationships (SAR)?
- Synthesize analogs with modified oxazole or trifluoromethyl groups.
- Correlate structural variations (e.g., electron-withdrawing groups) with bioactivity data.
- Use X-ray crystallography (as in ) to resolve active conformations and guide SAR.
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
